N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-phenylmethoxypyridin-2-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(12-15-8-5-11-23-15)20-18-16(9-4-10-19-18)22-13-14-6-2-1-3-7-14/h1-11H,12-13H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPZSVREYUBEOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide typically involves the following steps:
Formation of the Benzyloxy Pyridine Intermediate: The starting material, 3-hydroxypyridine, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)pyridine.
Acetamide Formation: The 3-(benzyloxy)pyridine is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired acetamide product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and thiophene groups may contribute to binding affinity and specificity, while the acetamide group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations :
- The benzyloxy group in the target compound enhances lipophilicity compared to cyano (polar) or acetyl (moderately polar) substituents in analogs .
- The thiophen-2-yl group is conserved in some analogs (e.g., ), but positional isomerism (e.g., thiophen-3-yl in ) may alter binding interactions.
- Electron-withdrawing groups (e.g., CF₃ in ) or rigid frameworks (e.g., pyrazole in ) influence electronic properties and conformational stability.
Biological Activity
N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a benzyloxy group and a thiophene ring connected to an acetamide moiety. This structural configuration is believed to influence its biological interactions significantly.
| Property | Details |
|---|---|
| Molecular Formula | C15H15N2O2S |
| CAS Number | 1024391-55-6 |
| Molecular Weight | 273.36 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The benzyloxy and thiophene groups enhance binding affinity, while the acetamide group facilitates hydrogen bonding interactions. These interactions can modulate the activity of target proteins, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
Antiviral Activity
Recent studies have indicated that derivatives similar to this compound exhibit antiviral properties. For instance, compounds containing pyridine and thiophene moieties have shown efficacy against various viral strains, suggesting potential applications in antiviral drug development .
Antimicrobial Properties
Research has demonstrated that related compounds possess antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their potential as antibacterial agents .
Case Studies
-
Study on Antiviral Efficacy :
- A study evaluated the antiviral effects of pyridine derivatives against Hepatitis C Virus (HCV). Compounds similar to this compound showed promising results with low cytotoxicity and effective viral inhibition at subtoxic concentrations.
- Antibacterial Activity Assessment :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[3-(benzyloxy)pyridin-2-yl]-2-(thiophen-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves coupling 3-(benzyloxy)pyridin-2-amine with 2-(thiophen-2-yl)acetic acid derivatives via amide bond formation. Key steps include:
- Protection/deprotection : Use benzyl groups to protect hydroxyl moieties during synthesis .
- Coupling agents : Employ carbodiimides (e.g., EDC/HOBt) or thionyl chloride for activation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Yield optimization : Monitor reaction progress via TLC/HPLC and adjust temperature (60–80°C) and stoichiometry .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹H/¹³C NMR to verify benzyloxy, pyridine, and thiophene proton environments .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₈H₁₆N₂O₂S) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers design preliminary biological activity screens for this compound?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Enzyme inhibition : Screen against kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. How can contradictory results in biological activity data be resolved?
- Methodology :
- Dose-response curves : Validate activity across multiple concentrations to rule out false positives .
- Metabolic stability : Assess compound degradation in liver microsomes to explain variable in vivo/in vitro results .
- Target specificity : Use CRISPR-edited cell lines to confirm on-target effects .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodology :
- pH stability : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile bonds (e.g., benzyloxy cleavage) .
- Prodrug design : Modify the acetamide group to enhance metabolic resistance .
- Excipient screening : Use cyclodextrins or liposomes to improve solubility and bioavailability .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Methodology :
- Docking simulations : Map interactions with target proteins (e.g., EGFR, COX-2) using AutoDock Vina .
- QSAR models : Train algorithms on substituent effects (e.g., benzyloxy vs. methoxy) to predict activity .
- ADMET prediction : Use SwissADME to optimize logP and permeability .
Q. What experimental approaches address regioselectivity challenges in substitution reactions?
- Methodology :
- Directing groups : Introduce temporary substituents (e.g., nitro) to control thiophene or pyridine functionalization .
- Catalytic systems : Utilize palladium catalysts for Suzuki-Miyaura coupling at specific positions .
- Kinetic vs. thermodynamic control : Vary temperature to favor desired intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
